molecular formula C17H19ClN4O2S B2606623 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine CAS No. 872455-69-1

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine

Cat. No.: B2606623
CAS No.: 872455-69-1
M. Wt: 378.88
InChI Key: XFXXSYGDGFEMQD-UHFFFAOYSA-N
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Description

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine and methoxyphenyl groups through nucleophilic substitution reactions. The final step often involves the chlorination of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution of the chloro group can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
  • 5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)thiazole

Uniqueness

5-Chloro-4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2S/c1-24-13-5-3-12(4-6-13)21-7-9-22(10-8-21)16(23)15-14(18)11-19-17(20-15)25-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXXSYGDGFEMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NC(=NC=C3Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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